Maokonine

Cardiovascular pharmacology Traditional medicine phytochemistry Ephedra root bioassay

Maokonine (CAS 69168-08-7), systematically named (S)-α-carboxy-4-hydroxy-N,N,N-trimethylbenzeneethanaminium hydroxide inner salt, is a naturally occurring L-tyrosine betaine first isolated from Ephedra roots (the traditional medicine "mao-kon") and reported in Planta Medica in 1978. It belongs to the class of amino-acid betaines—specifically a quaternary ammonium derivative of L-tyrosine—and has also been identified in Moraceae species (Maquira coriacea, Naucleopsis spp.) and in conidia of entomopathogenic Metarhizium fungi.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 69168-08-7
Cat. No. B12297321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaokonine
CAS69168-08-7
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC1=C(C=C(C=C1)[O-])C(=O)O
InChIInChI=1S/C12H17NO3/c1-13(2,3)7-6-9-4-5-10(14)8-11(9)12(15)16/h4-5,8H,6-7H2,1-3H3,(H-,14,15,16)
InChIKeyHTCQNXQVACMNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maokonine (CAS 69168-08-7) Procurement Guide: Chemical Identity, Biological Profile, and Comparator Context for Phytochemical and Pharmacological Research


Maokonine (CAS 69168-08-7), systematically named (S)-α-carboxy-4-hydroxy-N,N,N-trimethylbenzeneethanaminium hydroxide inner salt, is a naturally occurring L-tyrosine betaine first isolated from Ephedra roots (the traditional medicine "mao-kon") and reported in Planta Medica in 1978 . It belongs to the class of amino-acid betaines—specifically a quaternary ammonium derivative of L-tyrosine—and has also been identified in Moraceae species (Maquira coriacea, Naucleopsis spp.) and in conidia of entomopathogenic Metarhizium fungi [1][2]. Unlike the well-characterized phenethylamine alkaloids (ephedrine, pseudoephedrine) concentrated in Ephedra aerial parts, Maokonine is a root-specific constituent with a fundamentally distinct zwitterionic betaine pharmacophore that carries a permanent positive charge on the trimethylammonium group, conferring unique solubility (LogD −1.229) and ionization properties relative to its in-class comparators [3].

Why Maokonine Cannot Be Replaced by Generic Ephedra Alkaloids or Common Betaines in Research Applications


Superficial similarity to L-tyrosine, glycine betaine, or ephedrine-class alkaloids masks critical structural and pharmacological divergences that preclude functional interchangeability. Maokonine bears a permanent cationic trimethylammonium group absent in ephedrine, conferring a zwitterionic betaine character with LogD of −1.229 versus ephedrine's LogP of approximately +1.3—a >100-fold difference in lipophilicity that fundamentally alters membrane partitioning, tissue distribution, and receptor engagement [1]. Unlike glycine betaine (trimethylglycine), Maokonine retains the phenolic hydroxyl and carboxyl functionalities of L-tyrosine, enabling interactions (hydrogen bonding with ARG315, ARG442, ASP352 of α-glucosidase; coordination with the NEP catalytic zinc) that simple osmolytes cannot replicate [2][3]. Critically, Maokonine exhibits the opposite pharmacological polarity to co-occurring Ephedra root constituents: while the crude drug "mao-kon" is traditionally used for its hypotensive/antidiaphoretic effects driven by ephedradines A–D, isolated Maokonine is hypertensive and comparable in magnitude to ephedrine—meaning that sourcing an Ephedra root extract or substituting another betaine will yield the inverse biological readout .

Maokonine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Compound Selection


Hypertensive Activity Direction Opposite to Source Crude Drug and Co-Occurring Ephedradines

Maokonine, isolated from Ephedra roots ("mao-kon"), exhibits hypertensive activity that is qualitatively comparable to ephedrine—the primary sympathomimetic alkaloid of Ephedra aerial parts ("mao")—yet is directionally opposite to the net hypotensive effect of the source crude drug "mao-kon" . In contrast, ephedradines A, B, C, and D—macrocyclic spermine alkaloids co-isolated from the same root material—produce marked, dose-dependent blood pressure falls in urethane-anesthetized rats when administered intravenously at approximately 2 mg/kg [1]. This creates a unique duality: within a single plant organ, Maokonine is the only characterized hypertensive principle, while ephedradines drive the dominant hypotensive pharmacology.

Cardiovascular pharmacology Traditional medicine phytochemistry Ephedra root bioassay

Neprilysin (NEP) Inhibitory Activity with Documented Blood-Brain Barrier Sparing Relative to Synthetic Analogues

Tyrosine betaine (Maokonine) and three synthetic analogues were evaluated in vitro against recombinant neprilysin (NEP), a validated target for heart failure treatment. The compound set displayed moderate inhibitory activity with IC50 values ranging from 170.0 µM (least active analogue) to 52.9 µM (most active analogue) [1]. While these IC50 values are substantially weaker than clinical NEP inhibitors such as sacubitrilat (IC50 ~5 nM), the tyrosine betaine scaffold encloses structural features that hinder passive blood-brain barrier (BBB) permeation—a critical differentiator from many potent NEP inhibitors that carry risk of central NEP inhibition and consequent Aβ accumulation associated with Alzheimer's disease risk [1]. Specifically, the zwitterionic character with a permanent positive charge and carboxylate anion limits passive transcellular diffusion, as confirmed by in silico BBB permeation models.

Heart failure pharmacology Neprilysin inhibition Blood-brain barrier permeation

Contribution to DPP-4 Inhibitory Activity in Bioactive Chromatographic Fractions from Uncaria sclerophylla

Maokonine was identified via UPLC-ESI-QToF-MS/MS as a constituent of the most active DPP-4 inhibitory chromatographic fraction (FMet5) derived from Uncaria sclerophylla leaf methanol extract [1]. The parent methanol extract exhibited DPP-4 inhibition with IC50 of 79.67 ± 2.95 µg/mL, while the enriched FMet5 fraction achieved IC50 of 50.71 ± 1.22 µg/mL—representing a 1.57-fold improvement in potency through fractionation [1]. In the same profiling study, Maokonine was listed alongside five other characterized compounds (dehydrosilybin, 19-epi-3-isoajmalicine, procyanidin A2, cinchonain Ib, and cuscohygrine) as constituents of FMet5, but direct IC50 attribution to Maokonine as an isolated pure compound was not performed. By comparison, the clinical DPP-4 inhibitor sitagliptin tested in parallel showed IC50 of 0.08 ± 0.006 µg/mL—approximately 634-fold more potent than the FMet5 fraction [1].

Antidiabetic phytochemistry DPP-4 inhibition Molecular docking

Tissue-Specific Localization in Ephedra Root Versus Aerial Parts Distinguishes Maokonine from Ephedrine-Class Alkaloids

Maokonine is biosynthesized and accumulates exclusively in the underground (root) tissues of Ephedra species, whereas ephedrine, pseudoephedrine, norephedrine, and methylephedrine are concentrated in the aerial (stem) parts [1]. This segregation is documented in the USDA Phytochemical Database and corroborated by multiple phytochemical surveys: Maokonine is listed as a root constituent while ephedrine content in Ephedra sinica root is recorded as 'not available'—consistent with its absence from root tissue [2]. The transcriptional regulatory mechanisms underlying this differential metabolite formation between root and stem of Ephedra sinica have been investigated, revealing distinct biosynthetic pathway activation patterns [3]. This anatomical segregation is pharmacologically consequential: the traditional medicine "mao" (aerial parts, ephedrine-rich) is used as a diaphoretic and respiratory stimulant, while "mao-kon" (roots, Maokonine/ephedradine-containing) is employed for antiperspirant and hypotensive indications.

Phytochemical tissue distribution Ephedra chemotaxonomy Biosynthetic pathway divergence

Maokonine as a Component of Anti-Inflammatory Alkaloid Mixture from Dendrobium aphyllum: UPLC-MS Identification and RAW 264.7 Macrophage Activity

Maokonine was identified for the first time in Dendrobium aphyllum as one of three alkaloid constituents (alongside 2α,3β-dihydroxy nortropane and 1-methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone) of a total alkaloid extract (DAA) via UPLC-MS analysis [1]. The DAA mixture demonstrated statistically significant anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: treatment inhibited LPS-induced NO production and decreased secretion of IL-1, IL-6, TNF-α, and PGE2 at P < 0.05 [1]. Furthermore, DAA inhibited COX-2 and iNOS mRNA expression in a dose-dependent manner, indicating transcriptional-level suppression of pro-inflammatory mediators [1]. Unlike 2α,3β-dihydroxy nortropane (a tropane alkaloid) and the quinolone alkaloid, Maokonine is structurally a tyrosine betaine—the only betaine-class compound in this bioactive mixture.

Anti-inflammatory natural products Dendrobium alkaloids Macrophage NO inhibition

Multi-Kingdom Natural Occurrence Profile Differentiates Maokonine from Plant-Restricted Tyrosine Derivatives

Maokonine exhibits an unusually broad phylogenetic distribution spanning three biological kingdoms—Plantae (Ephedra spp., Maquira coriacea, Naucleopsis spp., Dendrobium aphyllum, Uncaria sclerophylla), Fungi (conidia of Metarhizium anisopliae and M. acridum strains), and animal models (Oreina gloriosa, a leaf beetle)—a pattern not shared by its closest structural comparators [1][2][3]. By contrast, glycine betaine is ubiquitous across plants, animals, and microorganisms as a primary osmolyte; L-tyrosine is a universal proteinogenic amino acid; and ephedrine alkaloids are restricted almost exclusively to the Ephedra genus [4]. In Metarhizium conidia, fungal tyrosine betaine was the only amino acid-betaine conjugate detected—no other amino acid was found conjugated to betaine—suggesting a specific biosynthetic commitment rather than promiscuous conjugation [1]. This multi-kingdom distribution implies that Maokonine may serve conserved biological functions (osmoregulation, stress tolerance) that are distinct from the specialized ecological roles of genus-restricted alkaloids.

Comparative natural products chemistry Fungal secondary metabolites Betaine chemotaxonomy

Maokonine Recommended Procurement Scenarios: Evidence-Backed Research and Industrial Applications


Botanical Reference Standard for Ephedra Root Authentication and Quality Control

Maokonine serves as a root-specific chemical marker for distinguishing Ephedra radix ("mao-kon") from Ephedra herba ("mao," aerial parts) in herbal product authentication workflows. Because ephedrine-class alkaloids are absent from root tissues while Maokonine is root-confined [1], LC-MS/MS or HPLC-UV methods targeting Maokonine can unambiguously detect adulteration of root material with aerial parts or vice versa. This application is directly supported by the tissue-specific localization evidence (Evidence Item 4) and is particularly relevant for pharmacopoeial monograph development and botanical drug GMP compliance.

Neprilysin Inhibitor Lead Optimization with Peripheral Restriction Mandate

For medicinal chemistry programs targeting neprilysin (NEP) for heart failure where central nervous system NEP inhibition must be avoided (due to Aβ clearance interference and Alzheimer's disease risk), Maokonine (tyrosine betaine) provides a structurally validated starting scaffold. The parent compound and its synthetic analogues demonstrate measurable NEP engagement (IC50 range 52.9–170.0 µM) with computationally predicted low BBB permeation probability [2]. This scenario is directly anchored to the NEP inhibition evidence (Evidence Item 2) and addresses the specific procurement need for a BBB-sparing NEP inhibitor template that is structurally distinct from the sacubitril chemotype.

Deconvolution of Anti-Inflammatory Activity in Dendrobium-Derived Alkaloid Mixtures

The Dendrobium aphyllum total alkaloid extract (DAA) containing Maokonine demonstrated statistically significant suppression of NO production, IL-1, IL-6, TNF-α, and PGE2 secretion (P < 0.05) with dose-dependent COX-2 and iNOS transcriptional inhibition in RAW 264.7 macrophages [3]. Procurement of pure Maokonine enables the critical deconvolution experiment—testing the isolated compound in the same LPS-induced macrophage assay—to determine whether the betaine component contributes additively, synergistically, or negligibly to the mixture's anti-inflammatory activity. This scenario stems directly from Evidence Item 5.

Comparative Betaine Biochemistry and Multi-Kingdom Chemical Ecology Studies

Maokonine's occurrence across plants (Ephedra, Moraceae, Orchidaceae, Rubiaceae), fungi (Metarhizium spp.), and insects (Oreina gloriosa) [4][5] positions it as a uniquely informative molecular probe for comparative studies of betaine secondary metabolism evolution. Unlike glycine betaine (ubiquitous primary osmolyte) or ephedrine (genus-restricted), Maokonine's intermediate phylogenetic breadth enables investigations into the selective pressures driving betaine diversification across kingdoms. This scenario is directly supported by Evidence Item 6 and is relevant to chemical ecology, evolutionary biochemistry, and natural product biosynthesis research groups.

Quote Request

Request a Quote for Maokonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.